1-(4-Aminophenyl)piperidin-3-ol is a chemical compound with the molecular formula CHNO. It features a piperidine ring substituted with a 4-aminophenyl group and a hydroxyl group at the third position of the piperidine. This compound is structurally related to various pharmaceutical agents, including certain analgesics and psychoactive substances, making it of interest in medicinal chemistry and pharmacology .
There is no documented information regarding the mechanism of action of 1-(4-Aminophenyl)piperidin-3-ol.
Due to the absence of specific data, it is advisable to handle this compound with caution, assuming similar properties to other aromatic amines. This may include:
This compound exhibits significant biological activity, particularly through its interactions with enzymes and cellular processes:
1-(4-Aminophenyl)piperidin-3-ol can be synthesized through various methods:
In industrial settings, optimized reaction conditions are employed for large-scale synthesis. This includes crystallization and purification steps to ensure high yield and purity suitable for various applications.
1-(4-Aminophenyl)piperidin-3-ol has potential applications in several fields:
Research has indicated that 1-(4-Aminophenyl)piperidin-3-ol interacts with multiple biological targets. Its ability to inhibit cholinesterase suggests potential applications in treating conditions like Alzheimer's disease or other cognitive impairments by enhancing cholinergic signaling . Further studies are required to elucidate its full pharmacological profile.
Several compounds share structural similarities with 1-(4-Aminophenyl)piperidin-3-ol. Here are some notable examples:
| Compound Name | Structural Feature | Similarity |
|---|---|---|
| 1-(4-Aminophenyl)piperidin-4-ol | Hydroxyl group at the fourth position | 0.85 |
| 1-(3-Aminophenyl)piperidin-3-ol | Amino group at the third position of the phenyl ring | 0.84 |
| 1-(4-Nitrophenyl)piperidin-3-ol | Nitro group instead of an amino group | 0.79 |
| (1-Phenylpiperidin-4-yl)methanol | Similar piperidine structure | 0.84 |
| N1,N1-Dipropylbenzene-1,4-diamine | Related piperidine derivative | 0.77 |
The uniqueness of 1-(4-Aminophenyl)piperidin-3-ol lies in its specific substitution pattern on both the piperidine ring and the phenyl group, which significantly influences its chemical reactivity and biological activity .
1-(4-Aminophenyl)piperidin-3-ol is characterized by the molecular formula C₁₁H₁₆N₂O and possesses a molecular weight of 192.26 grams per mole [1] [2] [3]. This heterocyclic organic compound represents a unique structural framework combining a piperidine ring system with both aromatic amine and hydroxyl functional groups [4]. The empirical formula indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, establishing the fundamental atomic composition of this chemical entity [1] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O | [1] [2] [3] |
| Molecular Weight | 192.26 g/mol | [1] [2] [3] |
| Heavy Atom Count | 14 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
The molecular structure demonstrates significant complexity arising from the integration of multiple functional groups within a single molecular framework [4]. The compound exhibits a calculated XLogP3 value of 1.2, indicating moderate lipophilicity characteristics [3]. The molecular complexity parameter reaches 170, reflecting the intricate arrangement of atoms and bonds within the structure [3].
The stereochemical properties of 1-(4-Aminophenyl)piperidin-3-ol are fundamentally influenced by the presence of the hydroxyl group at the third position of the piperidine ring [5] [6]. This positional substitution introduces a chiral center, creating potential for stereoisomerism and configurational variations [5]. The compound can exist in multiple stereoisomeric forms, with the hydroxyl group capable of adopting either axial or equatorial orientations relative to the piperidine ring plane [6].
Research has demonstrated that piperidine derivatives containing hydroxyl substituents at the 3-position exhibit distinct stereochemical preferences [6] [7]. The stereochemistry of the 4,3-amino alcohol moiety can be controlled through synthetic approaches, with both relative and absolute stereochemical configurations achievable [5]. Studies indicate that the (R) and (S) enantiomers of related 3-hydroxypiperidine derivatives display markedly different biological activities and binding affinities .
The conformational analysis reveals that the stereochemical arrangement significantly influences the three-dimensional molecular geometry [6]. The hybridization state of carbon atoms adjacent to the piperidine nitrogen plays a crucial role in determining the preferred conformational state [6]. Crystallographic studies of related compounds have shown that the conformation of the piperidine ring is modified by the hybridization state of the carbon atom in the alpha-position to the piperidinic nitrogen atom [6].
The conformational characteristics of 1-(4-Aminophenyl)piperidin-3-ol are dominated by the piperidine ring system, which preferentially adopts a chair conformation similar to cyclohexane [9] [10]. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations characterized by the nitrogen-hydrogen bond occupying either axial or equatorial positions [9]. The equatorial conformation has been determined to be more stable by 0.72 kcal/mol in the gas phase [9].
Computational studies utilizing density functional theory have revealed specific bond angle parameters for related piperidine derivatives [10]. The nitrogen-carbon-nitrogen angles in piperidine-containing compounds typically range from 116.82° to 124.09°, showing deviation from ideal trigonal-planar geometry [10]. The piperidine ring maintains a chair conformation with characteristic bond angles that reflect the influence of the heterocyclic nitrogen atom [10].
| Bond Angle Type | Typical Range | Geometric Significance |
|---|---|---|
| N-C-N angles | 116.82° - 124.09° | Deviation from trigonal planar |
| C-N-C angles | Variable | Influenced by ring strain |
| Piperidine ring angles | Chair conformation | Cyclohexane-like geometry |
The conformational preferences are further influenced by the presence of the 4-aminophenyl substituent, which introduces additional steric and electronic considerations [11] [12]. The mean plane of the piperidine ring can be twisted with respect to aromatic substituents, with dihedral angles typically ranging from 58.97° to 64.11° depending on the specific substitution pattern [13]. The central structural bridge exhibits characteristic torsion angles that contribute to the overall molecular conformation [13].
The piperidine ring system in 1-(4-Aminophenyl)piperidin-3-ol represents a six-membered heterocyclic structure containing one nitrogen atom and five methylene bridges [9] [14]. This heterocyclic amine consists of the molecular framework (CH₂)₅NH, establishing the core structural foundation of the compound [9] [14]. The piperidine ring demonstrates remarkable structural versatility and serves as a fundamental building block in numerous pharmaceutical and biological compounds [15] [16].
The piperidine nucleus exhibits distinctive chemical properties arising from the presence of the heterocyclic nitrogen atom [9] [16]. The nitrogen atom can function as both a hydrogen bond donor and acceptor, contributing to the compound's intermolecular interaction capabilities [7]. The ring system maintains significant conformational flexibility while preferentially adopting chair conformations that minimize steric strain [9] [12].
Theoretical calculations have demonstrated that the piperidine ring can undergo various conformational transitions depending on the substitution pattern and environmental conditions [17]. The six-membered piperidine ring can adopt chair and boat conformations, with the chair conformation being significantly more preferred than the boat conformation [17]. The conformational preferences are influenced by the axial or equatorial positioning of substituents, with equatorial orientations generally favored due to reduced steric interactions [17].
The hydroxyl group positioned at the third carbon of the piperidine ring introduces significant chemical functionality to 1-(4-Aminophenyl)piperidin-3-ol [7] . This hydroxyl substituent dramatically influences the compound's chemical reactivity, solubility characteristics, and intermolecular interaction capabilities [7]. The presence of the hydroxyl group at position 3 creates opportunities for hydrogen bonding and enhances the compound's hydrophilic properties [7] .
Research has established that 3-hydroxypiperidine derivatives exhibit enhanced solubility in polar solvents, including water and ethanol [7]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, enabling the formation of intermolecular hydrogen bond networks [7]. The positioning of the hydroxyl group at the third position creates specific steric and electronic environments that influence the overall molecular behavior [7] .
The hydroxyl functionality at position 3 can participate in various chemical reactions, including esterification, etherification, and oxidation processes [7]. The reactivity of this hydroxyl group is modulated by the electronic effects of the piperidine nitrogen and the aromatic substituent [7]. Synthetic studies have demonstrated that the 3-hydroxyl group can serve as a versatile handle for further chemical modifications and derivatization reactions [7] .
The 4-aminophenyl substituent attached to the piperidine nitrogen introduces significant aromatic character and electronic properties to the molecular structure [18] [19]. This aromatic amine functionality consists of a benzene ring bearing an amino group in the para position relative to the piperidine attachment point [18] [19]. The aminophenyl group contributes substantial electronic density and resonance stabilization to the overall molecular system [18].
The 4-aminophenyl substituent exhibits characteristic electron-donating properties due to the presence of the amino group [18] [20]. The amino functionality can participate in resonance interactions with the aromatic ring system, leading to increased electron density on the benzene ring [18] [20]. This electron-donating effect influences the basicity of the piperidine nitrogen and modulates the compound's overall electronic properties [21] [20].
Structural analysis reveals that the 4-aminophenyl group can adopt various orientational arrangements relative to the piperidine ring [18]. The aromatic ring typically maintains planarity while the attachment to the piperidine nitrogen introduces rotational freedom around the carbon-nitrogen bond [18]. The amino group on the aromatic ring can engage in hydrogen bonding interactions and contributes to the compound's intermolecular association behavior [18] [19].
The electron distribution in 1-(4-Aminophenyl)piperidin-3-ol reflects the complex interplay between the piperidine ring, hydroxyl group, and aminophenyl substituent [22] [23]. Quantum mechanical calculations have revealed that electron density is significantly concentrated around the nitrogen atoms and the hydroxyl oxygen, creating regions of enhanced nucleophilic character [22] [23]. The molecular electrostatic potential maps demonstrate distinct areas of positive and negative electrostatic potential corresponding to electron-deficient and electron-rich regions [23].
Computational studies utilizing density functional theory have identified the distribution of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) electron densities [23] [24]. The HOMO electrons are predominantly localized on the aromatic ring system and the piperidine nitrogen, indicating these regions as primary sites for electron donation [23] [24]. The LUMO distribution reveals electron-accepting capabilities concentrated on specific molecular regions [23] [24].
The electron density maps provide crucial insights into the chemical reactivity and intermolecular interaction sites [25]. Regions of high electron density correspond to nucleophilic centers capable of forming hydrogen bonds and engaging in electrostatic interactions [25]. The three-dimensional electron density surfaces reveal the spatial distribution of electronic charge and identify potential binding sites for molecular recognition processes [25].
The resonance characteristics of 1-(4-Aminophenyl)piperidin-3-ol arise primarily from the aromatic aminophenyl substituent and its electronic interactions with the piperidine system [18] [26]. The amino group attached to the benzene ring can participate in resonance delocalization, contributing electron density to the aromatic system [18] [26]. This resonance effect enhances the electron-donating capability of the aminophenyl group and influences the overall electronic structure [26] [20].
The resonance stabilization involves the delocalization of the amino group's lone pair electrons into the aromatic pi system [26] [20]. This electron delocalization increases the electron density on the benzene ring and creates a more nucleophilic aromatic system [26] [20]. The resonance effect also influences the basicity of the amino group and modulates its hydrogen bonding capabilities [26].
Studies of related aminophenyl compounds have demonstrated that the resonance stabilization can significantly impact the compound's electronic properties [26]. The electron-donating effect of the amino group through resonance increases the availability of electron donors present on neighboring atoms [21]. This resonance contribution affects the overall molecular stability and influences the compound's chemical reactivity patterns [26] [20].
Molecular orbital theory analysis of 1-(4-Aminophenyl)piperidin-3-ol provides fundamental insights into the electronic structure and chemical behavior [22] [23]. The frontier molecular orbital analysis reveals the energy levels and spatial distribution of the HOMO and LUMO, which are crucial for understanding chemical reactivity [23] [24]. The HOMO energy indicates the electron-donating capability, while the LUMO energy reflects the electron-accepting potential [23] [24].
Computational calculations have determined specific molecular orbital energy values for related piperidine derivatives [22]. The HOMO energy typically ranges around -5.39 eV, while the LUMO energy appears near 0.14 eV, resulting in an energy gap of approximately 5.53 eV [22]. These energy values provide quantitative measures of the compound's electronic properties and chemical hardness [22].
| Molecular Orbital Parameter | Typical Value | Chemical Significance |
|---|---|---|
| HOMO Energy | -5.39 eV | Electron donation capability |
| LUMO Energy | 0.14 eV | Electron acceptance potential |
| Energy Gap | 5.53 eV | Chemical stability indicator |
| Chemical Hardness | 2.77 eV | Resistance to deformation |
| Electrophilicity Index | 1.25 | Electrophilic reactivity |